Cas no 7464-86-0 (3-ethyl-8-(ethylamino)-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

7464-86-0 structure
Productnaam:3-ethyl-8-(ethylamino)-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
3-ethyl-8-(ethylamino)-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Chemische en fysische eigenschappen
Naam en identificatie
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- 3-ethyl-8-(ethylamino)-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 3-ethyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione
- 3-Aethyl-8-aethylamino-1,7-dimethyl-3,7-dihydro-purin-2,6-dion
- 3-ethyl-8-ethylamino-1,7-dimethyl-3,7-dihydro-purine-2,6-dione
- AC1L7YS8
- NSC400045
- DTXSID70321931
- 7464-86-0
- NSC-400045
- 3-ethyl-8-ethylamino-1,7-dimethyl-purine-2,6-dione
- DS-004816
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- Inchi: InChI=1S/C11H17N5O2/c1-5-12-10-13-8-7(14(10)3)9(17)15(4)11(18)16(8)6-2/h5-6H2,1-4H3,(H,12,13)
- InChI-sleutel: LOSACPPFGHIYIY-UHFFFAOYSA-N
- LACHT: CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2CC)C
Berekende eigenschappen
- Exacte massa: 251.13841
- Monoisotopische massa: 251.13822480g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 361
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 70.5Ų
- XLogP3: 0.6
Experimentele eigenschappen
- PSA: 70.47
- LogboekP: -0.04160
3-ethyl-8-(ethylamino)-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Gerelateerde literatuur
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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